Tert-butyl 1,3-oxazole-5-carboxylate

Description

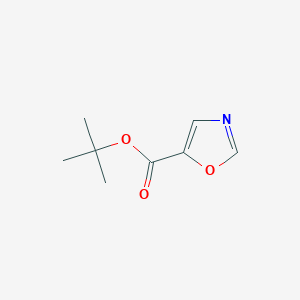

Tert-Butyl 1,3-oxazole-5-carboxylate is an organic compound featuring a five-membered oxazole ring substituted with a tert-butyl ester group at position 3. The oxazole core is aromatic, with oxygen and nitrogen atoms at positions 1 and 3, respectively. This compound is widely used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis. Its tert-butyl ester group enhances steric protection, improving stability during synthetic procedures .

Key properties include:

- Molecular formula: C₈H₁₁NO₃

- Molecular weight: 169.18 g/mol

- Role: Intermediate in drug synthesis, protecting group for carboxylic acids.

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

tert-butyl 1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)12-7(10)6-4-9-5-11-6/h4-5H,1-3H3 |

InChI Key |

GGAZKEATRXACMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CN=CO1 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The synthesis of this compound generally involves the formation of the oxazole ring via cyclization reactions starting from suitable precursors such as carboxylic acids, amino acids, or isocyanoacetates, followed by esterification or direct use of tert-butyl esters as substrates.

Method 1: Cyclization Using Carboxylic Acids and Isocyanoacetates via Triflylpyridinium Activation

A highly efficient and scalable approach reported recently involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using triflylpyridinium salts as activators. The key steps include:

- Activation of the carboxylic acid in situ with a triflylpyridinium reagent to form an acylpyridinium intermediate.

- Nucleophilic attack by a deprotonated alkyl isocyanoacetate (e.g., tert-butyl isocyanoacetate) leading to cyclization and oxazole formation.

This method proceeds under mild conditions (room temperature to 40 °C) in dichloromethane with bases such as 4-dimethylaminopyridine (DMAP) enhancing yields significantly.

Key reaction conditions and outcomes:

| Parameter | Condition/Value | Outcome/Yield |

|---|---|---|

| Carboxylic acid | Tert-butyl carboxylic acid derivatives | Substrate |

| Activator | Triflylpyridinium salt (1.3 equiv) | Formation of acylpyridinium salt |

| Base | DMAP (1.5 equiv) | Yield improvement to 96% |

| Solvent | Dichloromethane (0.1 M) | Efficient reaction medium |

| Temperature | Room temperature to 40 °C | Optimal at 40 °C |

| Reaction time | 60 minutes | Complete conversion |

| Yield | Up to 96% | Isolated product |

This protocol tolerates various substituents, including bulky tert-butyl groups on the isocyanoacetate, without significant yield loss, making it suitable for this compound synthesis.

Method 2: Diphenylphosphoryl Azide (DPPA)-Mediated One-Pot Synthesis

Another effective method involves a DPPA-mediated cascade reaction starting from substituted 2-aminonicotinic acids or 2-aminoanthranilic acids with tert-butyl isocyanoacetate. This metal-free, mild condition protocol forms the oxazole ring via sequential C–C, C–O, and C–N bond formations in a single operation.

- The reaction proceeds efficiently at moderate temperatures.

- High yields (up to 94%) of oxazole derivatives were obtained.

- The method is scalable and has been demonstrated for medicinally relevant heterocycles.

This approach is particularly useful for preparing oxazole derivatives with tert-butyl ester groups and offers advantages such as clean reactions and no requirement for metal catalysts.

Method 3: Esterification of 1,3-Oxazole-5-carboxylic Acid

A classical approach to obtain this compound is via esterification of the corresponding 1,3-oxazole-5-carboxylic acid with tert-butanol under acidic conditions or using tert-butyl chloroformate in the presence of a base.

- The carboxylic acid is first synthesized or isolated.

- Esterification is performed using tert-butanol and acid catalysts (e.g., sulfuric acid) or by reaction with tert-butyl chloroformate and a base like triethylamine.

- Purification is typically done by column chromatography.

This method is straightforward but depends on the availability of the acid precursor and may require careful control of reaction conditions to avoid side reactions.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| Triflylpyridinium Activation | Carboxylic acid, tert-butyl isocyanoacetate, DMAP, DCM, rt-40 °C | Mild conditions, high yield, scalable | Requires triflylpyridinium reagent | Up to 96 |

| DPPA-Mediated Cascade Reaction | 2-Aminonicotinic acid derivatives, DPPA, tert-butyl isocyanoacetate | Metal-free, mild, high yield, scalable | Requires DPPA, specific substrates | Up to 94 |

| Esterification | 1,3-Oxazole-5-carboxylic acid, tert-butanol or tert-butyl chloroformate | Simple, classical method | Requires acid precursor, harsher conditions | Variable (60-85) |

Detailed Research Outcomes and Data

Reaction Optimization (Triflylpyridinium Method)

- Use of DMAP as base significantly improved yield from 47% (DABCO) to 70% at room temperature.

- Increasing base amount to 1.5 equiv and raising temperature to 40 °C enhanced yield to 96%.

- Other bases such as triethylamine or DBU were less effective or gave trace products.

- Reaction time optimized to 60 minutes for complete conversion.

Substrate Scope and Functional Group Tolerance

- The method tolerates bulky tert-butyl groups on isocyanoacetates without yield loss.

- Halogen substituents (F, Cl, Br, I) on aromatic rings were compatible.

- Sensitive functional groups such as phosphine oxides and bioactive molecules (estrone, valproic acid) survived the reaction.

- Gram-scale synthesis demonstrated with consistent yields.

Spectroscopic Characterization

- Products characterized by ^1H and ^13C NMR spectroscopy confirming oxazole formation.

- Melting points and purity assessed via chromatographic and elemental analysis.

- Mass spectrometry confirmed molecular weights consistent with this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Aryl Substitution: Palladium-catalyzed arylation reactions are common, where the oxazole ring is substituted with aryl groups.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the oxazole ring.

Common Reagents and Conditions

Palladium Catalysts: Used in arylation reactions to introduce aryl groups onto the oxazole ring.

Oxidizing Agents: Such as iodine and copper nitrate, used in oxidation reactions.

Bases: Such as sodium trifluoroacetate, used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Scientific Research Applications of Tert-butyl 1,3-oxazole-5-carboxylate

This compound is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as an intermediate in synthesizing complex organic molecules. The oxazole ring within its structure can engage in hydrogen bonding and other interactions with enzymes and receptors, thereby influencing biological pathways.

Chemistry

This compound serves as a building block in synthesizing more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to create a range of oxazole derivatives.

Reactions:

- Oxidation Oxidation can yield oxazole-5-carboxylic acid. Common oxidizing agents for this process include hydrogen peroxide and potassium permanganate.

- Reduction Reduction can produce 1,3-oxazolidine derivatives. Reducing agents such as lithium aluminum hydride are often employed.

- Substitution The tert-butyl group can be substituted with other functional groups using reagents like alkyl halides and strong bases.

Biology

This compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Studies have also explored related oxazole compounds for their role in inflammatory responses . For example, 2,4,5-trimethyl-2,5-dihydro-1,3-oxazole (TMO) has been observed to induce intestinal inflammation in in vivo studies .

Medicine

Researchers are exploring the use of this compound in drug development, particularly for its ability to interact with biological targets. Related compounds, such as ethyl 2-amino-4-tert-butyl-1,3-oxazole-5-carboxylate, could serve as lead compounds in drug development targeting infectious diseases or cancer.

Industry

Mechanism of Action

The mechanism of action of tert-butyl 1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The electron density from the tert-butyl group and the carboxylate group can influence the reactivity of the oxazole ring, making it susceptible to nucleophilic attack . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Aromaticity: Oxazole and thiazole derivatives exhibit aromatic stabilization, enhancing resistance to electrophilic substitution compared to non-aromatic pyrrolidine derivatives.

- Molecular Weight : The pyrrolidine-based compound (307.4 g/mol) is significantly heavier due to its saturated ring and additional substituents .

- Solubility : Pyridine and oxazole esters show higher solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas pyrrolidine derivatives are less polar due to their saturated structure.

2.3 Stability and Handling

- Oxazole Ester : Stable at room temperature but hydrolyzes under strong acidic/basic conditions.

- Pyrrolidine Ester: The SDS notes stability in dry, inert environments but highlights risks of decomposition if exposed to moisture or oxidizers .

Q & A

Q. What are the common synthetic routes for tert-butyl 1,3-oxazole-5-carboxylate, and how are intermediates characterized?

Synthesis typically involves cyclization and esterification. For example, tert-butyl esters are formed via reaction of oxazole precursors with tert-butyl chloroformate under basic conditions. Intermediates are characterized using NMR (1H, 13C) to confirm regiochemistry and HPLC to assess purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- 1H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm, oxazole protons at 6.5–8.5 ppm).

- 13C NMR : Confirms carbonyl (160–170 ppm) and tert-butyl carbons (~28 ppm for CH3, ~80 ppm for quaternary C).

- IR Spectroscopy : Validates ester C=O stretches (~1720 cm⁻¹) and oxazole ring vibrations .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid moisture and light exposure. Use explosion-proof equipment due to potential peroxide formation in aged samples .

Q. What role does the tert-butyl group play in the stability and lipophilicity of 1,3-oxazole-5-carboxylate derivatives?

The tert-butyl group increases lipophilicity (logP by ~1.5 units vs. non-substituted analogs) and provides steric shielding, reducing unwanted ring-opening reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when this compound exhibits unexpected splitting patterns?

Use 2D NMR techniques (e.g., HSQC, COSY) to assign overlapping signals. Variable-temperature NMR can clarify dynamic effects caused by tert-butyl rotation .

Q. What strategies optimize the yield of this compound in multi-step syntheses, considering steric hindrance from the tert-butyl group?

- High-dilution conditions : Minimize steric clashes during cyclization.

- Bulky bases (e.g., DBU): Enhance deprotonation efficiency in esterification.

- Microwave-assisted synthesis : Accelerate slow steps (e.g., 80°C, 30 min) .

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

DFT models predict electron density maps, identifying electrophilic sites (e.g., oxazole C-2 position). Transition-state analysis guides solvent/catalyst selection .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

Optimize solvent polarity (e.g., DCM/hexane 1:3) and use slow evaporation . Co-crystallize with crown ethers to stabilize lattice packing. Refine structures using SHELXL .

Q. What are the limitations of using HPLC purity assessments for this compound, and how can orthogonal methods improve accuracy?

HPLC may fail to resolve stereoisomers. LC-MS confirms molecular weight (e.g., [M+H]+ = 212.2), while chiral HPLC separates enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.